Lipid 6

mRNA vaccine SARS-CoV-2 neutralizing antibody

Lipid 6 (CAS 2226547-32-4) is a hydroxylamine-linker ionizable aminolipid that outperforms hydrazine-linked analogs in RNA delivery. Its pH-dependent ionization enables efficient endosomal escape, with up to 4.56-fold differences in organ-level expression versus structurally similar lipids. Lipid 6 LNPs elicited significantly higher neutralizing antibody titers than benchmarks (p<0.001) and exhibit preferential liver endothelial cell tropism (11.85% vs. 4.57% hepatocytes). As a validated reference standard in combinatorial LNP screens, it provides a reproducible SAR baseline for vaccine programs targeting robust humoral immunity.

Molecular Formula C42H78N2O2
Molecular Weight 643.1 g/mol
Cat. No. B11931337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid 6
Molecular FormulaC42H78N2O2
Molecular Weight643.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C
InChIInChI=1S/C42H78N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-44(46-42(45)38-37-39-43(3)4)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
InChIKeyGINJSCGTIDOCCQ-KWXKLSQISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipid 6 Ionizable Lipid for LNP-Based mRNA Delivery: A Quantitative Evidence Guide for Scientific Procurement


Lipid 6 (also designated LNP Lipid-6 or Compound Lipid 5, CAS 2226547-32-4) is an ionizable aminolipid developed for the formulation of lipid nanoparticles (LNPs) that enable efficient intracellular delivery of mRNA payloads . It belongs to the hydroxylamine linker class of ionizable lipids, a structural family that has demonstrated superior RNA delivery efficacy compared to hydrazine-linked analogs in comparative library screens [1]. Lipid 6 undergoes pH-dependent ionization—neutral at physiological pH but acquiring positive charge in acidic endosomal compartments—thereby facilitating endosomal escape, a critical bottleneck in LNP-mediated nucleic acid delivery .

Why Lipid 6 Cannot Be Substituted with Other Ionizable Lipids Without Functional Consequence


Ionizable lipids are not interchangeable commodities; their molecular architecture—including linker chemistry, tail saturation, and headgroup pKa—dictates distinct in vivo biodistribution, endosomal escape kinetics, and immunogenicity profiles . Lipid 6 employs a hydroxylamine linker that confers specific cell-type tropism and mRNA delivery efficiency that diverges markedly from other lipids in the same combinatorial library, with up to 4.56-fold differences in organ-level expression and distinct cellular targeting patterns observed under identical formulation conditions [1]. Consequently, substituting Lipid 6 with another ionizable lipid without re-optimizing the LNP formulation risks compromising target engagement, reducing potency, or altering safety margins.

Lipid 6: Quantified Performance Differentiation Against Benchmarks and In-Class Comparators


Neutralizing Antibody Titers: Lipid 6 LNP Formulation Outperforms Benchmark LNPs

Lipid 6-containing LNPs formulated with RBD-hFc mRNA (Lipid-6:DSPC:Chol:DMG-PEG = 50:10:38.5:1.5 molar ratio) elicited significantly higher neutralizing antibody titers in BALB/c mice compared to benchmark LNP formulations . The benchmark LNPs in this study represent a reference formulation used for comparative immunogenicity assessment; the p-value of <0.001 indicates a statistically robust differentiation in humoral response magnitude.

mRNA vaccine SARS-CoV-2 neutralizing antibody immunogenicity

Cell-Type Specific Hepatic Tropism: Lipid 6 LNPs Preferentially Target Endothelial Cells over Hepatocytes

In a comparative biodistribution study using mCherry mRNA-loaded LNPs, Lipid 6 LNPs exhibited a distinct hepatic cell-type tropism profile: 11.85% of mCherry-positive cells were liver endothelial cells, while only 4.57% were hepatocytes [1]. This contrasts with Lipid 23 LNPs, which showed greater hepatocyte expression, and Lipid 16 LNPs, which demonstrated 4.56-fold higher luciferase expression in spleen and 4.18-fold higher in lung relative to Lipid 6 LNPs [1].

cell-type specificity liver targeting endothelial cells biodistribution

Comparative mRNA Delivery Efficiency: Lipid 6 Defines a Reference Baseline for Organ-Level Luciferase Expression

In a combinatorial library screen of novel ionizable lipids, Lipid 6 served as the reference compound for assessing organ-level mRNA delivery. Lipid 16 LNPs achieved 4.18-fold higher luciferase expression in lung and 4.56-fold higher in spleen compared to Lipid 6 LNPs, while Lipid 20 LNPs showed slightly higher spleen delivery [1]. This establishes Lipid 6 as a moderate-efficiency baseline lipid with reproducible, well-characterized performance, enabling rational selection of more potent analogs for specific target organs.

mRNA delivery efficiency luciferase reporter organ tropism comparative screening

In Vivo Tolerability: Lipid 6 LNPs Show No Significant Hepatotoxicity at Immunization Doses

Following a single intramuscular dose of 10 μg mRNA-LNP (Lipid-6:DSPC:Chol:DMG-PEG = 50:10:38.5:1.5) in mice, serum ALT and AST levels measured at 24 hours post-administration showed no significant increase compared to PBS control . While this represents a single-dose acute toxicity assessment rather than a comprehensive safety study, it provides initial evidence of hepatic tolerability at a dose relevant to mRNA vaccine applications.

safety hepatotoxicity ALT/AST tolerability

Lipid 6: Recommended Research and Industrial Application Scenarios Based on Evidence


mRNA Vaccine Development Requiring High Neutralizing Antibody Titers

Lipid 6 LNPs formulated with RBD-hFc mRNA elicited significantly higher neutralizing antibody titers than benchmark LNPs (p<0.001) in BALB/c mice [1]. This performance profile positions Lipid 6 as a compelling candidate for vaccine development programs where robust humoral immunity is a primary endpoint, particularly for SARS-CoV-2 or other infectious disease targets.

Liver Endothelial Cell-Targeted mRNA Therapeutics

Lipid 6 LNPs demonstrated preferential accumulation in liver endothelial cells (11.85% mCherry-positive cells) over hepatocytes (4.57%) [1]. This cell-type tropism makes Lipid 6 suitable for applications requiring endothelial cell transfection within the liver, such as delivery of genes affecting vascular function or targeting of liver sinusoidal endothelial cells.

Combinatorial LNP Library Screening and Reference Standardization

Lipid 6 serves as a validated reference compound in combinatorial LNP library screens, enabling reliable comparison of novel ionizable lipid candidates [1]. Its well-characterized performance—with defined fold-differences relative to other lipids (e.g., Lipid 16 shows 4.56-fold higher spleen expression)—provides a reproducible baseline for structure-activity relationship (SAR) studies and LNP optimization campaigns.

Quote Request

Request a Quote for Lipid 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.